molecular formula C15H21NO2 B2922722 N-[(1-hydroxycyclopentyl)methyl]-2,5-dimethylbenzamide CAS No. 1234921-25-5

N-[(1-hydroxycyclopentyl)methyl]-2,5-dimethylbenzamide

Cat. No.: B2922722
CAS No.: 1234921-25-5
M. Wt: 247.338
InChI Key: DUZMMPVWQJSCDO-UHFFFAOYSA-N
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Description

N-[(1-hydroxycyclopentyl)methyl]-2,5-dimethylbenzamide is a synthetic benzamide derivative of interest in medicinal chemistry and biochemical research. Its molecular structure, which incorporates a 2,5-dimethylbenzamide moiety linked to a 1-hydroxycyclopentyl group, suggests potential for investigation as a metabolic intermediate or precursor in the study of N-dealkylation pathways. Research on related N-substituted benzamides indicates that such compounds can undergo enzymatic oxidation to form N-hydroxymethyl intermediates, which are key in metabolic sequences . The presence of the hydroxycyclopentyl group may influence the compound's stability and interaction with enzymatic systems, particularly cytochrome P450 (CYP450) isoforms, which are the primary catalysts involved in the oxidative metabolism of a vast majority of drugs and other chemicals . This makes it a candidate for studies focused on understanding the fundamental mechanisms of drug metabolism, enzymatic catalysis, and the stability of N-hydroxymethyl compounds in biological systems. Furthermore, the structural features of this benzamide may provide a valuable framework for researchers exploring the structure-activity relationships of amide-containing compounds, which are known to possess significant and diverse biological activities . This product is intended for use in laboratory research to further these scientific inquiries and is strictly for Research Use Only.

Properties

IUPAC Name

N-[(1-hydroxycyclopentyl)methyl]-2,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-11-5-6-12(2)13(9-11)14(17)16-10-15(18)7-3-4-8-15/h5-6,9,18H,3-4,7-8,10H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUZMMPVWQJSCDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NCC2(CCCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-hydroxycyclopentyl)methyl]-2,5-dimethylbenzamide typically involves multiple steps, starting with the preparation of the hydroxycyclopentyl intermediate. This intermediate is then reacted with 2,5-dimethylbenzoyl chloride under specific conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

N-[(1-hydroxycyclopentyl)methyl]-2,5-dimethylbenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.

    Reduction: The benzamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The methyl groups on the benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles like bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of brominated derivatives.

Scientific Research Applications

N-[(1-hydroxycyclopentyl)methyl]-2,5-dimethylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1-hydroxycyclopentyl)methyl]-2,5-dimethylbenzamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the benzamide core can interact with enzyme active sites, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Structural Isomerism and Substituent Effects

The position of methyl groups on the benzamide ring and the nature of the nitrogen substituent critically influence physicochemical and biological properties. Key comparisons include:

Compound Name Substituent Positions Molecular Weight Functional Groups Pharmacological Activity Reference
N-[(1-hydroxycyclopentyl)methyl]-2,5-dimethylbenzamide 2,5-dimethyl 247.33 Hydroxycyclopentylmethyl, benzamide Undisclosed (potential HDACi)
D2916 (2,6-dimethylbenzamide N-(5-methyl-3-isoxazolyl)) 2,6-dimethyl - Isoxazolyl, benzamide Anticonvulsant (sex-dependent)
II-6j (3,5-dimethylbenzamide HDAC inhibitor) 3,5-dimethyl - Tetrazolyl, hydroxycarbamoyl HDAC inhibition
N-(1-Ethylpropyl)-2,5-dimethylbenzamide 2,5-dimethyl 219.32 Ethylpropyl, benzamide Undisclosed
  • Methyl Position Impact: 2,5-Dimethyl vs. 2,6-Dimethyl (D2916): The 2,6-isomer in D2916 exhibited sex-dependent metabolism in rats, with hydroxylation at the phenyl ring (males) or isoxazolyl ring (females), leading to differential brain penetration of active metabolites .
  • Nitrogen Substituent Effects :

    • Hydroxycyclopentylmethyl groups (target compound) introduce polarity, improving water solubility compared to hydrophobic chains like ethylpropyl () or benzyltetrazolyl ().
    • Isoxazolyl (D2916) and tetrazolyl (II-6j) moieties enable metal coordination or hydrogen bonding, critical for target engagement .

Pharmacological and Metabolic Insights

Pharmacokinetics and Metabolism

  • Sex-Dependent Metabolism (D2916) : In rats, D2916’s 2,6-dimethyl group led to divergent hydroxylation pathways between sexes, with females producing more brain-penetrant active metabolites . This suggests that substituent positions influence metabolic enzyme specificity.
  • Hydroxy Group Impact: The hydroxypentyl group in the target compound may undergo phase II conjugation (e.g., glucuronidation), altering excretion rates compared to non-hydroxylated analogs like N-(1-ethylpropyl)-2,5-dimethylbenzamide .

Analytical and Characterization Techniques

  • Chromatography : HPLC methods validated for related benzamides (e.g., N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide) enable quantification in biological matrices .
  • Spectroscopy : ¹H/¹³C NMR and HRMS are standard for confirming benzamide structures, as seen in HDAC inhibitor studies .

Biological Activity

N-[(1-hydroxycyclopentyl)methyl]-2,5-dimethylbenzamide is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies to provide a comprehensive overview.

Chemical Structure and Synthesis

This compound is characterized by its unique structure, which includes a cyclopentyl group and a dimethylbenzamide moiety. The synthesis typically involves multi-step organic reactions where starting materials are reacted under controlled conditions to yield the target compound. Specific synthetic routes are not extensively documented in literature; however, general methods for synthesizing similar compounds can be adapted.

Pharmacological Studies

Pharmacological investigations into related compounds have demonstrated several potential therapeutic effects:

  • Anticancer Activity : Some derivatives have shown promise as anticancer agents by inducing apoptosis in cancer cells and inhibiting tumor growth.
  • Anti-inflammatory Effects : Certain analogs exhibit anti-inflammatory properties by modulating cytokine production and immune responses.

Table 1: Comparative Biological Activities of Related Compounds

Compound NameBiological ActivityReference
N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamideAnticancer activity
2-amino-5-bromo-N-(trans-2-hydroxycyclopentyl)-3,4-dimethylbenzamideGPCR modulation
N-(1-hydroxycyclopentyl)-2,5-dimethylbenzamidePotential inhibition of metabolic enzymes

Case Study 1: Anticancer Properties

A study investigated the anticancer potential of a structurally similar compound, demonstrating its ability to inhibit cell proliferation in various cancer cell lines. The compound induced apoptosis through the activation of caspase pathways, suggesting a mechanism that could be relevant for this compound as well.

Case Study 2: GPCR Modulation

Research on related compounds has revealed their role as positive allosteric modulators of specific GPCRs. These findings indicate that this compound may also influence receptor activity, potentially leading to therapeutic applications in metabolic disorders.

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